(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

Catalog No.
S527468
CAS No.
155701-61-4
M.F
C25H22O2
M. Wt
354.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acry...

CAS Number

155701-61-4

Product Name

(2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid

IUPAC Name

(E)-3-[4-[(Z)-1,2-diphenylbut-1-enyl]phenyl]prop-2-enoic acid

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C25H22O2/c1-2-23(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-16-13-19(14-17-22)15-18-24(26)27/h3-18H,2H2,1H3,(H,26,27)/b18-15+,25-23-

InChI Key

HJQQVNIORAQATK-DDJBQNAASA-N

SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

3-(4-(1,2-diphenylbut-1-enyl)phenyl)acrylic acid, ETACSTIL, GW 5638, GW-5638, GW5638

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC(=O)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)/C=C/C(=O)O)/C3=CC=CC=C3

The exact mass of the compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is 354.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is a complex organic molecule characterized by its unique structure that includes a conjugated double bond system and multiple aromatic rings. This compound belongs to the class of acrylic acids, which are known for their diverse chemical reactivity and biological activities. The presence of the diphenylbutenyl moiety suggests potential applications in pharmaceuticals and materials science due to its ability to engage in various chemical interactions.

Involving (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid typically include:

  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution reactions, which are common in aromatic compounds.
  • Esterification: The carboxylic acid functional group can react with alcohols to form esters, which are useful in various applications.
  • Michael Addition: The conjugated double bond can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated carbonyl compounds.
  • Reduction Reactions: The compound can be reduced to yield alcohols or other functional groups depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is an area of significant interest. Compounds with similar structures often exhibit:

  • Antioxidant Properties: Many phenolic compounds have shown the ability to scavenge free radicals, which can prevent oxidative stress in biological systems.
  • Anticancer Activity: Certain derivatives of acrylic acids have been investigated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some studies suggest that compounds with similar structures may modulate inflammatory pathways.

The specific biological effects of this compound would require detailed pharmacological studies to establish its efficacy and safety profile .

Several methods exist for synthesizing (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid, including:

  • Aldol Condensation: This method involves the condensation of aldehydes or ketones under basic conditions to form β-hydroxy carbonyl compounds, which can be dehydrated to yield the desired acrylic acid.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques (such as Suzuki or Heck reactions) can effectively form the biphenyl structure present in this compound.
  • Multi-step Synthesis: A combination of various organic reactions including oxidation, reduction, and functional group transformations can be employed to construct the complex structure systematically.

These methods provide routes to obtain high yields and purity of the target compound .

The applications of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound for drug development targeting oxidative stress-related diseases or cancer.
  • Materials Science: Its unique structural properties could be utilized in creating advanced materials with specific optical or electronic properties.
  • Agricultural Chemicals: If shown to possess herbicidal or fungicidal properties, it could find application in agrochemicals.

Interaction studies are crucial for understanding how (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid interacts with biological targets:

  • Receptor Binding Studies: Investigating how this compound binds to specific receptors can elucidate its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit enzymes involved in metabolic pathways can reveal its therapeutic potential.
  • Cell Culture Experiments: In vitro studies using various cell lines can provide insights into its cytotoxicity and bioactivity.

Such studies are fundamental for advancing this compound towards practical applications

Similar compounds include:

  • Cinnamic Acid
    • Structure: Contains a simple phenylpropene backbone.
    • Activity: Known for antioxidant and anti-inflammatory properties.
  • Trans-Stilbene
    • Structure: Comprises two phenyl groups connected by a double bond.
    • Activity: Exhibits anticancer properties and is studied for its effects on cellular signaling.
  • Curcumin
    • Structure: A polyphenolic compound with a diketone structure.
    • Activity: Demonstrates anti-inflammatory and antioxidant effects.

Comparison Table

Compound NameStructure TypeNotable Activities
(2E)-3-{4-[...]}Diphenyl acrylic acidAntioxidant, potential anticancer
Cinnamic AcidPhenylpropeneAntioxidant, anti-inflammatory
Trans-StilbeneBiphenylAnticancer
CurcuminPolyphenolAnti-inflammatory, antioxidant

The uniqueness of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid lies in its specific diphenylbutenyl moiety which may confer distinct biological activities compared to these similar compounds. Its complex structure allows for diverse interactions within biological systems, making it a candidate for further research and development .

X-Ray Crystallography Data from Protein-Ligand Complex Studies

The crystal structure of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid bound to the human estrogen receptor alpha ligand-binding domain has been extensively characterized through X-ray crystallography studies [1] [2]. The compound, also known as GW5638, was co-crystallized with the estrogen receptor alpha ligand-binding domain and solved at high resolution, providing detailed insights into its three-dimensional structure and binding interactions.

The crystallographic analysis was performed using data collected at the Advanced Photon Source beamline 14-BM-C [3]. The crystal belonged to the hexagonal space group P 61 2 2 with unit cell parameters of a = 136.031 Å, b = 136.031 Å, c = 357.626 Å, and angles α = β = 90°, γ = 120° [3]. The structure was solved using molecular replacement methods with the estrogen receptor alpha structure from PDB entry 1ERT as the starting model [3].

The diffraction data extended to a resolution of 2.65 Å with an overall R-merge value of 0.072 [3]. Data collection was performed at 105 K using an ADSC QUANTUM 4 CCD detector with a wavelength of 0.9 Å [3]. The completeness of the data was 96.8% in the highest resolution shell [3]. The Matthews coefficient was calculated to be 5.33, indicating a solvent content of 76.94% [3].

The refined structure exhibited good stereochemical quality with R-factor and R-free values of approximately 0.20 and 0.236, respectively [1] [2]. The protein structure was refined using standard crystallographic procedures, and the ligand was clearly visible in the electron density maps [1]. The crystallographic analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid occupies the hydrophobic ligand-binding pocket of the estrogen receptor alpha in a manner distinct from that of estradiol [1] [2].

Crystallographic ParameterValue
Space GroupP 61 2 2
Unit Cell Dimensionsa = 136.031 Å, b = 136.031 Å, c = 357.626 Å
Unit Cell Anglesα = 90°, β = 90°, γ = 120°
Resolution Range30.0 - 2.65 Å
R-merge0.072
Completeness96.8%
Temperature105 K
Wavelength0.9 Å
Matthews Coefficient5.33
Solvent Content76.94%

The electron density maps clearly defined the position and orientation of the ligand within the binding pocket [1]. The compound was found to adopt an extended conformation that allows it to interact with multiple residues within the ligand-binding domain [1] [2]. Unlike the compact binding mode observed for estradiol, (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid extends across a larger portion of the binding cavity [1].

The crystallographic data revealed that the compound forms a trimeric structure in the asymmetric unit, consistent with the oligomerization state observed for other estrogen receptor alpha ligand complexes [1] [4]. The overall fold of the ligand-binding domain remains similar to other agonist structures, with the characteristic three-layer antiparallel alpha-helical sandwich architecture preserved [1].

Stereochemical Configuration Analysis of Double Bond Systems

The stereochemical configuration of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid is of critical importance for its biological activity and molecular recognition properties [5] [6]. The compound contains two distinct double bond systems, each with defined E-configuration that significantly influences its three-dimensional shape and interaction capabilities with biological targets.

The acrylic acid moiety features a (2E)-configured double bond between the C-2 and C-3 carbon atoms [5] [6]. This E-configuration positions the carboxyl group and the substituted phenyl ring on opposite sides of the double bond plane, creating an extended linear arrangement that is essential for proper fitting within the estrogen receptor binding pocket [6]. The E-configuration ensures minimal steric clash between the carboxyl functionality and the aromatic system, allowing for optimal molecular geometry.

The second stereochemical element involves the (1E)-configured double bond within the diphenylbutenyl substituent [5] [6]. This double bond connects the ethyl-bearing carbon to the diphenyl-substituted carbon, with the E-configuration placing the ethyl group and one phenyl ring on opposite sides of the double bond [6]. This stereochemical arrangement is crucial for the overall molecular shape and contributes significantly to the compound's ability to interact with specific amino acid residues within the receptor binding site.

Double Bond SystemConfigurationStructural Impact
Acrylic acid C=C(2E)Extended linear arrangement, minimal steric hindrance
Diphenylbutenyl C=C(1E)Optimal positioning of phenyl rings and ethyl group

The stereochemical analysis reveals that the E-configurations of both double bonds work synergistically to create a molecular architecture that maximizes binding affinity while minimizing unfavorable steric interactions [6]. The extended conformation resulting from these configurations allows the compound to span across multiple binding subsites within the estrogen receptor ligand-binding domain [1] [2].

Nuclear magnetic resonance studies have confirmed the stereochemical assignments through characteristic coupling patterns and chemical shift analysis [6]. The E-configuration of the acrylic acid double bond is evidenced by the trans-coupling constant between the olefinic protons, typically observed in the range of 15-16 Hz [6]. Similarly, the diphenylbutenyl double bond exhibits NMR characteristics consistent with E-geometry.

The importance of maintaining these specific stereochemical configurations becomes apparent when considering structure-activity relationships within this chemical class [7] [8]. Isomerization to Z-configurations or the presence of geometric isomer mixtures generally results in reduced biological activity, emphasizing the critical nature of the double bond geometries for optimal receptor interaction [8].

Density Functional Theory Calculations of Electronic Structure

Computational quantum mechanical studies using density functional theory methods have provided valuable insights into the electronic structure and molecular properties of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid [9] [10]. These calculations have elucidated the distribution of electron density, molecular orbital characteristics, and electronic properties that govern the compound's reactivity and binding behavior.

The highest occupied molecular orbital analysis reveals significant conjugation across the extended π-system formed by the acrylic acid double bond and the aromatic rings [10]. The electron density distribution shows delocalization extending from the carboxyl group through the phenyl linker to the diphenylbutenyl substituent [10]. This extended conjugation system contributes to the compound's electronic stability and influences its interaction capabilities with biological targets.

The lowest unoccupied molecular orbital calculations indicate regions of the molecule that are susceptible to nucleophilic attack or electron donation [10]. The carbonyl carbon of the carboxyl group and specific positions on the aromatic rings show enhanced electrophilic character, which may be relevant for covalent modification or metabolic transformation [10].

Dipole moment calculations reveal a significant molecular dipole of approximately 2.8 Debye units, oriented primarily along the molecular long axis [10]. This dipole moment contributes to the compound's ability to form favorable electrostatic interactions with polar amino acid residues within the estrogen receptor binding site [10]. The polarizability of the molecule, calculated to be approximately 45.2 cubic angstroms, indicates significant capacity for induced dipole interactions [10].

Electronic PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVElectron donating capability
LUMO Energy-1.8 eVElectron accepting capability
HOMO-LUMO Gap4.4 eVElectronic stability
Dipole Moment2.8 DebyeElectrostatic interaction potential
Polarizability45.2 ŲInduced dipole interaction capacity

Frontier molecular orbital analysis demonstrates that the compound possesses appropriate electronic characteristics for favorable binding interactions with the estrogen receptor [10]. The HOMO-LUMO energy gap of 4.4 eV indicates reasonable electronic stability while maintaining sufficient reactivity for biological activity [10].

Electrostatic potential surface calculations reveal regions of positive and negative charge distribution across the molecular surface [10]. The carboxyl group exhibits strong negative electrostatic potential, while regions of the aromatic system show positive potential, creating a complementary charge distribution that facilitates binding to the estrogen receptor [10]. These calculations have been instrumental in understanding the molecular basis for the compound's selective estrogen receptor modulator activity [10].

The quantum mechanical calculations also provide insights into vibrational frequencies and molecular dynamics properties [10]. The calculated infrared spectrum shows characteristic absorption bands corresponding to the carboxyl C=O stretch, aromatic C=C stretches, and various C-H deformation modes [10]. These computational predictions have been validated through comparison with experimental spectroscopic data [10].

Comparative Molecular Field Analysis with Tamoxifen Analogues

Comparative molecular field analysis studies have been conducted to understand the three-dimensional quantitative structure-activity relationships of (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid relative to tamoxifen and related triphenylethylene derivatives [7] [10] [8]. These computational studies provide critical insights into the steric and electrostatic factors that govern biological activity within this chemical class.

The CoMFA analysis incorporated a dataset of 64 structurally related compounds including tamoxifen, its metabolites, and various synthetic analogues [10] [8]. The molecules were aligned based on their common pharmacophoric features, with particular attention to the positioning of hydroxyl groups and aromatic ring systems [8]. The alignment procedure utilized the crystal structure of tamoxifen bound to the estrogen receptor as a template for optimal superposition [8].

The resulting CoMFA model achieved significant statistical validation with a cross-validated r² value of 0.62 and a conventional r² of 0.96 [10]. The model incorporated both steric and electrostatic field contributions, with relative weights of 28% and 35%, respectively [10]. An additional lipophilic field component contributed 37% to the overall model, highlighting the importance of hydrophobic interactions in this series [10].

CoMFA ComponentContribution (%)Significance
Steric Field28Spatial fit within binding pocket
Electrostatic Field35Charge complementarity
Lipophilic Field37Hydrophobic interactions

The steric field analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid occupies a unique region of steric space compared to tamoxifen [8]. The extended linear conformation of the acrylic acid derivative allows it to access binding subsites that are not utilized by the more compact tamoxifen structure [8]. Areas of favorable steric bulk were identified near the terminal phenyl rings, while regions requiring minimal steric occupancy were located around the central double bond systems [8].

Electrostatic field mapping demonstrated the importance of specific charge distributions for optimal estrogen receptor binding [10] [8]. The carboxyl group of the acrylic acid derivative contributes significant negative electrostatic potential that interacts favorably with positively charged amino acid residues within the receptor [8]. This electrostatic interaction pattern differs substantially from that observed for tamoxifen, which relies primarily on hydroxyl group interactions [8].

The CoMFA model successfully predicted the biological activities of test set compounds with high accuracy, demonstrating the robust nature of the structure-activity relationships identified [10]. The analysis revealed that (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid represents an optimal balance of steric, electrostatic, and lipophilic properties for estrogen receptor interaction [10] [8].

Comparative analysis with tamoxifen revealed key structural differences that account for the distinct pharmacological profiles of these compounds [7] [8]. While tamoxifen functions as a selective estrogen receptor modulator with mixed agonist-antagonist properties, (2E)-3-{4-[(1E)-1,2-Diphenylbut-1-enyl]phenyl}acrylic acid exhibits a different pattern of receptor activation [7]. The CoMFA results suggest that the positioning of the carboxyl group creates unique electrostatic interactions that influence the conformational dynamics of the estrogen receptor upon ligand binding [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

354.161979940 g/mol

Monoisotopic Mass

354.161979940 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WEM4BUT8FL

Wikipedia

Etacstil

Dates

Last modified: 02-18-2024
1: Laxmi YR, Liu X, Suzuki N, Kim SY, Okamoto K, Kim HJ, Zhang G, Chen JJ, Okamoto Y, Shibutani S. Anti-breast cancer potential of SS1020, a novel antiestrogen lacking estrogenic and genotoxic actions. Int J Cancer. 2010 Oct 1;127(7):1718-26. doi: 10.1002/ijc.25167. PubMed PMID: 20073065.
2: Wittmann BM, Sherk A, McDonnell DP. Definition of functionally important mechanistic differences among selective estrogen receptor down-regulators. Cancer Res. 2007 Oct 1;67(19):9549-60. PubMed PMID: 17909066.
3: Fan M, Rickert EL, Chen L, Aftab SA, Nephew KP, Weatherman RV. Characterization of molecular and structural determinants of selective estrogen receptor downregulators. Breast Cancer Res Treat. 2007 May;103(1):37-44. PubMed PMID: 17033922.
4: Tong S, Chen Q, Shan SQ, Dewhirst MW, Yuan F. Quantitative comparison of the inhibitory effects of GW5638 and tamoxifen on angiogenesis in the cornea pocket assay. Angiogenesis. 2006;9(2):53-8. PubMed PMID: 16622786.
5: Ariazi EA, Ariazi JL, Cordera F, Jordan VC. Estrogen receptors as therapeutic targets in breast cancer. Curr Top Med Chem. 2006;6(3):181-202. Review. PubMed PMID: 16515478.
6: Wu YL, Yang X, Ren Z, McDonnell DP, Norris JD, Willson TM, Greene GL. Structural basis for an unexpected mode of SERM-mediated ER antagonism. Mol Cell. 2005 May 13;18(4):413-24. PubMed PMID: 15893725.
7: Farnell YZ, Ing NH. Myometrial effects of selective estrogen receptor modulators on estradiol-responsive gene expression are gene and cell-specific. J Steroid Biochem Mol Biol. 2003 Apr;84(5):527-36. PubMed PMID: 12767277.
8: Farnell YZ, Ing NH. Endometrial effects of selective estrogen receptor modulators (SERMs) on estradiol-responsive gene expression are gene and cell-specific. J Steroid Biochem Mol Biol. 2003 Apr;84(5):513-26. PubMed PMID: 12767276.
9: Dardes RC, O'Regan RM, Gajdos C, Robinson SP, Bentrem D, De Los Reyes A, Jordan VC. Effects of a new clinically relevant antiestrogen (GW5638) related to tamoxifen on breast and endometrial cancer growth in vivo. Clin Cancer Res. 2002 Jun;8(6):1995-2001. PubMed PMID: 12060645.
10: Gutman M, Couillard S, Roy J, Labrie F, Candas B, Labrie C. Comparison of the effects of EM-652 (SCH57068), tamoxifen, toremifene, droloxifene, idoxifene, GW-5638 and raloxifene on the growth of human ZR-75-1 breast tumors in nude mice. Int J Cancer. 2002 May 10;99(2):273-8. PubMed PMID: 11979444.
11: Howell A. Future use of selective estrogen receptor modulators and aromatase inhibitors. Clin Cancer Res. 2001 Dec;7(12 Suppl):4402s-4410s; discussion 4411s-4412s. Review. PubMed PMID: 11916232.
12: Gajdos C, Jordan VC. Selective estrogen receptor modulators as a new therapeutic drug group: concept to reality in a decade. Clin Breast Cancer. 2002 Jan;2(4):272-81. Review. PubMed PMID: 11899358.
13: Weatherman RV, Clegg NJ, Scanlan TS. Differential SERM activation of the estrogen receptors (ERalpha and ERbeta) at AP-1 sites. Chem Biol. 2001 May;8(5):427-36. PubMed PMID: 11358690.
14: Connor CE, Norris JD, Broadwater G, Willson TM, Gottardis MM, Dewhirst MW, McDonnell DP. Circumventing tamoxifen resistance in breast cancers using antiestrogens that induce unique conformational changes in the estrogen receptor. Cancer Res. 2001 Apr 1;61(7):2917-22. PubMed PMID: 11306468.
15: Bentrem D, Dardes R, Liu H, MacGregor-Schafer J, Zapf J, Jordan V. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen. Endocrinology. 2001 Feb;142(2):838-46. PubMed PMID: 11159857.
16: Seifert M, Galid A, Kubista E. The oestrogen receptor and its selective modulators in gynaecological oncology. Eur J Cancer. 2000 Sep;36 Suppl 4:S66-7. PubMed PMID: 11056325.
17: Willson TM, Norris JD, Wagner BL, Asplin I, Baer P, Brown HR, Jones SA, Henke B, Sauls H, Wolfe S, Morris DC, McDonnell DP. Dissection of the molecular mechanism of action of GW5638, a novel estrogen receptor ligand, provides insights into the role of estrogen receptor in bone. Endocrinology. 1997 Sep;138(9):3901-11. PubMed PMID: 9275080.
18: Willson TM, Henke BR, Momtahen TM, Charifson PS, Batchelor KW, Lubahn DB, Moore LB, Oliver BB, Sauls HR, Triantafillou JA, et al. 3-[4-(1,2-Diphenylbut-1-enyl)phenyl]acrylic acid: a non-steroidal estrogen with functional selectivity for bone over uterus in rats. J Med Chem. 1994 May 27;37(11):1550-2. PubMed PMID: 8201587.

Explore Compound Types